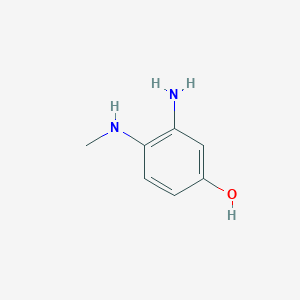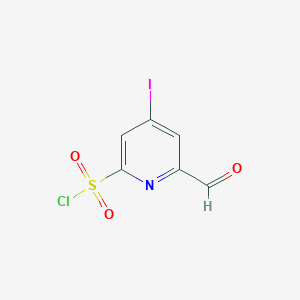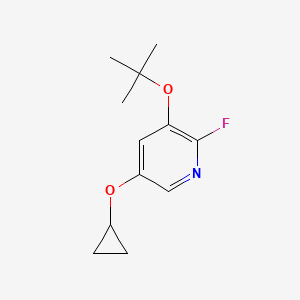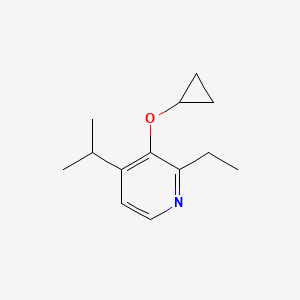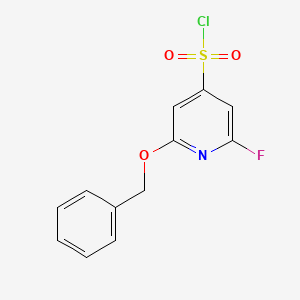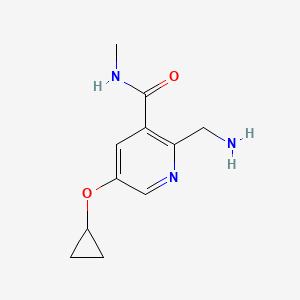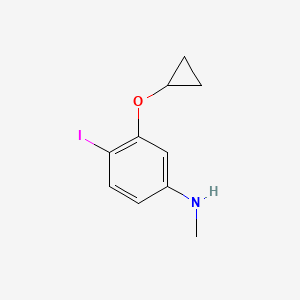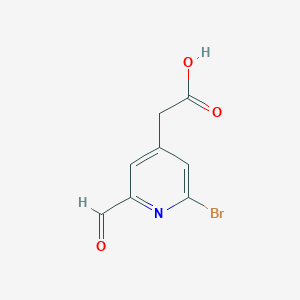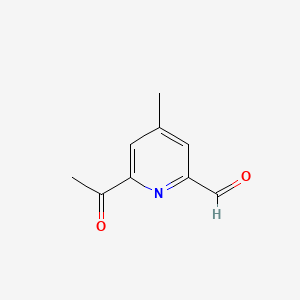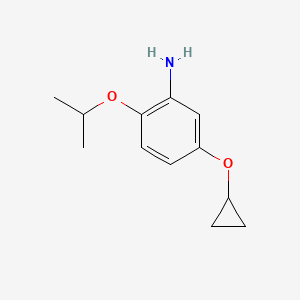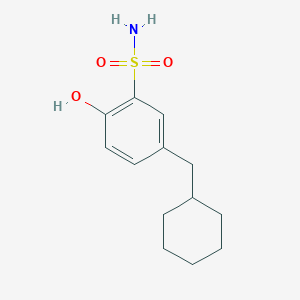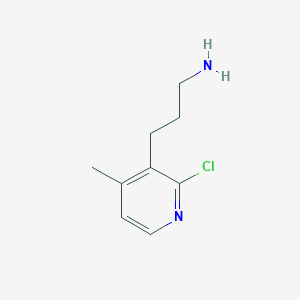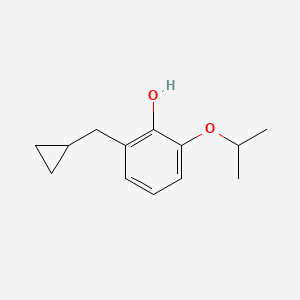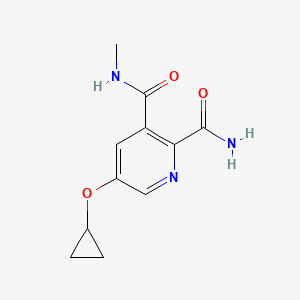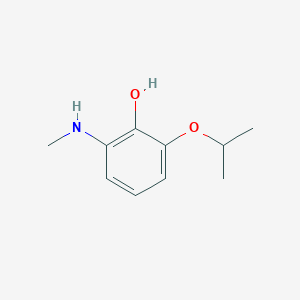
2-Isopropoxy-6-(methylamino)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylamino)-6-(propan-2-yloxy)phenol is an organic compound with the molecular formula C10H15NO2 It is a phenolic compound with a methylamino group and an isopropoxy group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-6-(propan-2-yloxy)phenol can be achieved through several methods. One common approach involves the reaction of 2,6-dihydroxyphenol with isopropyl bromide in the presence of a base, followed by the introduction of a methylamino group. The reaction conditions typically include:
Reagents: 2,6-dihydroxyphenol, isopropyl bromide, methylamine
Solvent: Anhydrous ethanol or methanol
Catalyst: Potassium carbonate or sodium hydroxide
Temperature: 60-80°C
Reaction Time: 6-12 hours
Industrial Production Methods
In an industrial setting, the production of 2-(methylamino)-6-(propan-2-yloxy)phenol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher purity and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylamino)-6-(propan-2-yloxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones
Reduction: Aminophenols
Substitution: Alkylated or acylated phenols
Wissenschaftliche Forschungsanwendungen
2-(Methylamino)-6-(propan-2-yloxy)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(methylamino)-6-(propan-2-yloxy)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or ion channels. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-5-propan-2-yloxyphenol
- 2-Methylpropan-2-amine
Comparison
2-(Methylamino)-6-(propan-2-yloxy)phenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and pharmacological effects, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H15NO2 |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
2-(methylamino)-6-propan-2-yloxyphenol |
InChI |
InChI=1S/C10H15NO2/c1-7(2)13-9-6-4-5-8(11-3)10(9)12/h4-7,11-12H,1-3H3 |
InChI-Schlüssel |
LIXDSZYQJAKKKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC=CC(=C1O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


